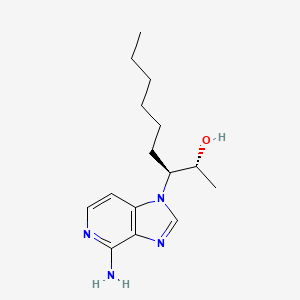
9-(2-Hydroxy-3-nonyl)-3-deazaadenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Hydroxy-3-nonyl)-3-deazaadenine is a synthetic compound known for its significant biological activities It is a derivative of adenine, a purine nucleobase, and is characterized by the presence of a hydroxy nonyl chain at the 9-position and the absence of a nitrogen atom at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine typically involves multiple steps, starting from commercially available adenine derivatives. The key steps include:
Deamination: The removal of the amino group at the 3-position to form the deazaadenine structure.
The reaction conditions often involve the use of strong bases and organic solvents to facilitate the alkylation and deamination processes. The specific reagents and conditions can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Hydroxy-3-nonyl)-3-deazaadenine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydroxy group can be substituted with other functional groups to create new analogs.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
9-(2-Hydroxy-3-nonyl)-3-deazaadenine serves as a building block for synthesizing novel compounds with potential therapeutic benefits. Its structure allows for various modifications, leading to new chemical entities with distinct biological activities.
Biology
This compound has been extensively studied for its effects on cellular processes:
- Enzyme Inhibition : It acts as an inhibitor of adenosine deaminase (ADA) and phosphodiesterase (PDE), enzymes crucial for regulating adenosine levels in biological systems. Increased adenosine levels can influence various physiological processes, including inflammation and immune responses .
- Cellular Effects : Research indicates that it modulates signaling pathways, impacting cellular proliferation and differentiation .
Medicine
This compound is investigated for its therapeutic potential:
- Adenosine Deaminase Inhibition : By inhibiting ADA, it increases extracellular adenosine concentrations, which can have protective effects in conditions like ischemia and inflammation .
- Antiviral Activity : Similar compounds have shown efficacy against viruses such as herpes simplex virus (HSV), suggesting that this compound may also possess antiviral properties .
Industry
In industrial applications, this compound can be utilized in:
- Material Development : Its unique chemical structure makes it suitable for creating new materials with specific properties.
- Catalysis : It can serve as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Case Studies
- Adenosine Deaminase Inhibition Studies :
- Antitumor Activity Evaluation :
Mecanismo De Acción
The mechanism of action of 9-(2-Hydroxy-3-nonyl)-3-deazaadenine involves its interaction with specific molecular targets, including:
Adenosine Deaminase Inhibition: The compound inhibits the activity of adenosine deaminase, leading to increased levels of adenosine and its metabolites.
Phosphodiesterase Inhibition: It also inhibits phosphodiesterase, affecting the levels of cyclic nucleotides and influencing various cellular processes.
These interactions result in the modulation of signaling pathways and physiological responses, making the compound a valuable tool for studying enzyme functions and developing new therapeutic agents.
Comparación Con Compuestos Similares
9-(2-Hydroxy-3-nonyl)-3-deazaadenine can be compared with other similar compounds, such as:
Erythro-9-(2-hydroxy-3-nonyl)adenine: Another adenine derivative with similar inhibitory effects on adenosine deaminase and phosphodiesterase.
Vidarabine: An antiviral agent with a similar structure but different biological activities.
Cordycepin: A natural compound with inhibitory effects on adenosine deaminase and potential anticancer properties.
Propiedades
Número CAS |
87871-09-8 |
|---|---|
Fórmula molecular |
C15H24N4O |
Peso molecular |
276.38 g/mol |
Nombre IUPAC |
(2R,3S)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)nonan-2-ol |
InChI |
InChI=1S/C15H24N4O/c1-3-4-5-6-7-12(11(2)20)19-10-18-14-13(19)8-9-17-15(14)16/h8-12,20H,3-7H2,1-2H3,(H2,16,17)/t11-,12+/m1/s1 |
Clave InChI |
DAWSASDELFSMFB-NEPJUHHUSA-N |
SMILES |
CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N |
SMILES isomérico |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C1C=CN=C2N |
SMILES canónico |
CCCCCCC(C(C)O)N1C=NC2=C1C=CN=C2N |
Key on ui other cas no. |
87871-09-8 |
Sinónimos |
(2R,3S)-3-(4-Amino-1H-imidazo(4,5-c)pyridin-1-yl)-2-nonanol 3-deaza-EHNA 4-amino-1-(2-hydroxy-3-nonyl)-1H-imidazo(4,5-c)pyridine 9-(2-hydroxy-3-nonyl)-3-deazaadenine 9-(2-hydroxy-3-nonyl)-3-deazaadenine oxalate, (R*,S*)-(+-)-isomer erythro-9-(2-hydroxy-3-nonyl)-3-deazaadenine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















